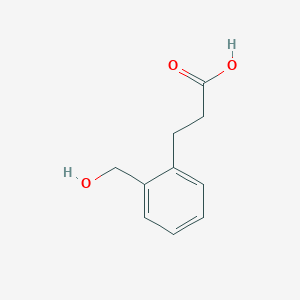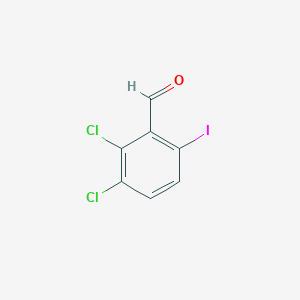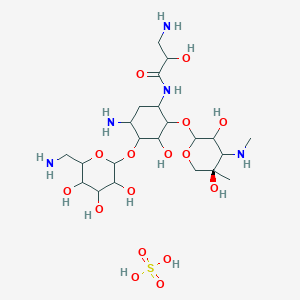
Isepamicin (sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Isepamicin (sulfate) is an aminoglycoside antibiotic that was patented in 1973 and approved for medical use in 1988 . It is recognized by the World Health Organization as a critically important antimicrobial for human use . Isepamicin is known for its broad-spectrum antibacterial activity, particularly against Gram-negative bacteria .
准备方法
The preparation of isepamicin (sulfate) involves several synthetic routes and reaction conditions. One method starts with gentamicin B as the starting raw material. The process involves protecting the intermediate with trimethyl silicone ethoxy carbonyl chloride, followed by coupling with N-phthalic anhydride-(S)-isoserine. The intermediate is then de-protected and acidified with vitriol to obtain the crude product, which is re-crystallized with anhydrous alcohol to obtain isepamicin (sulfate) . Industrial production methods focus on ensuring high product purity and yield, making the process suitable for large-scale manufacturing .
化学反应分析
Isepamicin (sulfate) undergoes various chemical reactions, including substitution reactions. Common reagents used in these reactions include 9-fluorenylmethyl chloroformate for fluorescence detection . The major products formed from these reactions are derivatives that can be analyzed using liquid chromatography . The compound is also known to interact with other antibiotics, such as amikacin, which is used as an internal standard in analytical methods .
科学研究应用
Isepamicin (sulfate) has a wide range of scientific research applications. In chemistry, it is used for the quantitative determination of the drug in pharmaceutical preparations and in the body . In biology, it is studied for its bactericidal effects against strains producing type I 6′-acetyltransferase, which have developed resistance to other aminoglycoside antibiotics . In medicine, it is used to treat infections caused by Gram-negative bacteria, including those resistant to other antibiotics . The compound is also used in pharmacokinetic studies to monitor drug levels and ensure optimal therapy .
作用机制
The mechanism of action of isepamicin (sulfate) involves its binding to the bacterial 30S ribosomal subunit, which impedes the translation process . This binding interferes with the initiation complex of protein synthesis, causing misreading of mRNA and ultimately leading to the production of aberrant proteins . This mechanism is similar to other aminoglycosides, but isepamicin is noted for its better activity against strains producing type I 6′-acetyltransferase .
相似化合物的比较
Isepamicin (sulfate) is similar to other aminoglycosides such as amikacin and ribostamycin . it exhibits better activity against certain resistant bacterial strains . Amikacin is another aminoglycoside with a similar antibacterial spectrum, but isepamicin has shown better efficacy against strains producing type I 6′-acetyltransferase . Ribostamycin, on the other hand, is a natural aminoglycoside with broad-spectrum antibiotic activity . The unique aspect of isepamicin is its enhanced activity against resistant strains, making it a valuable option in treating difficult infections .
属性
分子式 |
C22H45N5O16S |
|---|---|
分子量 |
667.7 g/mol |
IUPAC 名称 |
3-amino-N-[5-amino-4-[6-(aminomethyl)-3,4,5-trihydroxyoxan-2-yl]oxy-2-[(5R)-3,5-dihydroxy-5-methyl-4-(methylamino)oxan-2-yl]oxy-3-hydroxycyclohexyl]-2-hydroxypropanamide;sulfuric acid |
InChI |
InChI=1S/C22H43N5O12.H2O4S/c1-22(35)6-36-20(15(33)18(22)26-2)39-17-8(27-19(34)9(28)4-23)3-7(25)16(14(17)32)38-21-13(31)12(30)11(29)10(5-24)37-21;1-5(2,3)4/h7-18,20-21,26,28-33,35H,3-6,23-25H2,1-2H3,(H,27,34);(H2,1,2,3,4)/t7?,8?,9?,10?,11?,12?,13?,14?,15?,16?,17?,18?,20?,21?,22-;/m0./s1 |
InChI 键 |
DDXRHRXGIWOVDQ-LWUGVLBISA-N |
手性 SMILES |
C[C@@]1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
规范 SMILES |
CC1(COC(C(C1NC)O)OC2C(CC(C(C2O)OC3C(C(C(C(O3)CN)O)O)O)N)NC(=O)C(CN)O)O.OS(=O)(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


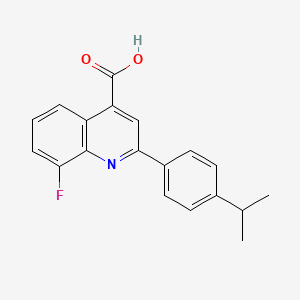
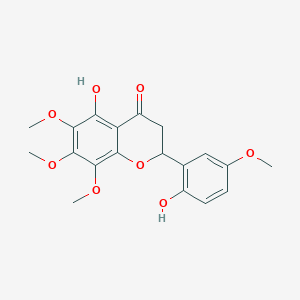
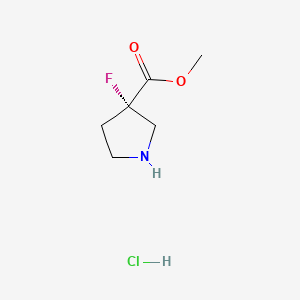
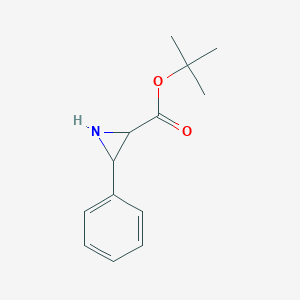
![6-[5-(6-Carboxy-3,4,5-trihydroxyoxan-2-yl)oxy-2-(4-hydroxyphenyl)-4-oxochromen-7-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B14781439.png)
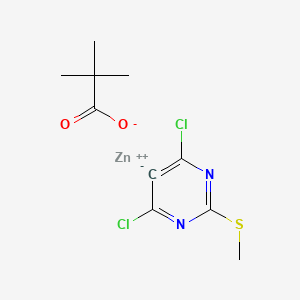
![2-amino-N-[(2-bromophenyl)methyl]-N-ethylpropanamide](/img/structure/B14781445.png)
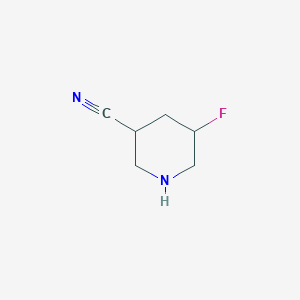
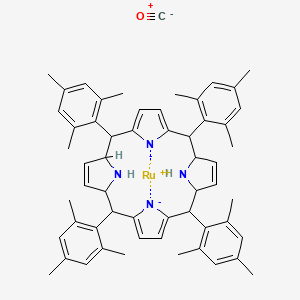
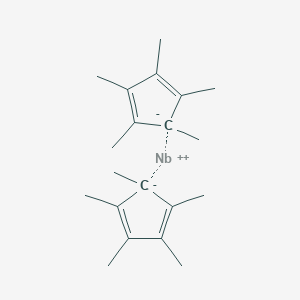

![tert-butyl N-[[1-(2-amino-3-methylbutanoyl)pyrrolidin-3-yl]methyl]-N-propan-2-ylcarbamate](/img/structure/B14781471.png)
